

DBCO-PEG6-NH-Boc molecular weight and formula

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Compound of Interest

Compound Name: DBCO-PEG6-NH-Boc

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In-Depth Technical Guide: DBCO-PEG6-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and applications of **DBCO-PEG6-NH-Boc**, a heterobifunctional linker widely utilized in bioconjugation and drug delivery systems. This document outlines its molecular characteristics, a detailed experimental protocol for its use in copper-free click chemistry, and a visual representation of the experimental workflow.

Core Molecular Data

DBCO-PEG6-NH-Boc is a key reagent in the field of bioconjugation, facilitating the linkage of various molecules through a stable triazole bond. Its structure incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a six-unit polyethylene glycol (PEG6) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent conjugation reactions.

Property	Value	Source
Molecular Formula	C38H53N3O10	[1][2]
Molecular Weight	711.9 g/mol	[1][3]
Purity	>96%	[2]
Solubility	DMSO, DCM, DMF	
Storage Condition	-20°C	

Principles of Application

DBCO-PEG6-NH-Boc is primarily employed in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. The DBCO moiety reacts selectively and efficiently with azide-functionalized molecules to form a stable triazole linkage. This bioorthogonal reaction can be performed under mild conditions, making it suitable for conjugating sensitive biomolecules without the need for a cytotoxic copper catalyst.

The Boc (tert-butyloxycarbonyl) protecting group on the amine can be removed under acidic conditions to reveal a primary amine. This newly exposed amine can then be used for further conjugation, for example, by reacting with an NHS ester to form a stable amide bond. This dual functionality makes **DBCO-PEG6-NH-Boc** a versatile tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted drug delivery systems.

Experimental Protocols

The following is a detailed methodology for a two-step conjugation process using **DBCO-PEG6-NH-Boc**: first, the copper-free click chemistry reaction with an azide-containing molecule, and second, the deprotection of the Boc group and subsequent conjugation to an NHS-ester functionalized molecule.

Part 1: Copper-Free Click Chemistry with an Azide-Modified Molecule

- Preparation of Reagents:
 - Dissolve the azide-modified molecule (e.g., a protein, peptide, or oligonucleotide) in an appropriate azide-free buffer (e.g., PBS, pH 7.4) to a concentration of 2-5 mg/mL.

- Dissolve **DBCO-PEG6-NH-Boc** in anhydrous DMSO or DMF to a concentration of 10-20 mM.
- Conjugation Reaction:
 - Add the **DBCO-PEG6-NH-Boc** solution to the azide-modified molecule solution at a 2- to 3-fold molar excess.
 - Incubate the reaction mixture for 4-8 hours at room temperature or 12-24 hours at 4°C with gentle agitation.
- Purification:
 - Remove the excess, unreacted **DBCO-PEG6-NH-Boc** using an appropriate purification method, such as size-exclusion chromatography or dialysis.

Part 2: Boc Deprotection and Conjugation to an NHS Ester

- Boc Deprotection:
 - To the purified DBCO-PEG6-conjugated molecule, add a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 20-50% TFA).
 - Incubate at room temperature for 30-60 minutes.
 - Remove the TFA and DCM under a stream of nitrogen and lyophilize to obtain the deprotected amine-functionalized conjugate.
- Conjugation to an NHS Ester:
 - Dissolve the deprotected conjugate in an amine-free buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-2 mg/mL.
 - Dissolve the NHS-ester functionalized molecule (e.g., a fluorescent dye or drug) in anhydrous DMSO to make a 10 mM stock solution.
 - Add the NHS-ester solution to the deprotected conjugate solution at a 5- to 10-fold molar excess.

- Incubate the reaction at room temperature for 1-2 hours with gentle agitation.
- Final Purification and Characterization:
 - Purify the final bioconjugate using size-exclusion chromatography or another suitable method to remove unreacted reagents.
 - Characterize the final product using techniques such as mass spectrometry and HPLC to confirm identity and purity.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol described above.



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Caption: Experimental workflow for bioconjugation using **DBCO-PEG6-NH-Boc**.

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